molecular formula C20H14ClN3O6 B7750223 methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750223
M. Wt: 427.8 g/mol
InChI Key: HPSDFAKOUBPWRY-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-nitrobenzoyl group, an isoindole moiety, and an oxobutanoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O6/c1-10(25)16(20(27)30-2)17-12-5-3-4-6-13(12)18(22-17)23-19(26)11-7-8-14(21)15(9-11)24(28)29/h3-9H,1-2H3,(H,22,23,26)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSDFAKOUBPWRY-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Chlorination: The starting material, benzoyl chloride, undergoes nitration to introduce a nitro group, followed by chlorination to add a chloro group, forming 4-chloro-3-nitrobenzoyl chloride.

    Amidation: The 4-chloro-3-nitrobenzoyl chloride reacts with isoindoline to form the corresponding amide.

    Condensation: The amide undergoes a condensation reaction with methyl acetoacetate in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with similar compounds, such as:

    Methyl (2Z)-2-[3-[(4-chloro-3-aminobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl (2Z)-2-[3-[(4-bromo-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate: Similar structure but with a bromo group instead of a chloro group.

    Methyl (2Z)-2-[3-[(4-chloro-3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxopentanoate: Similar structure but with a pentanoate ester instead of a butanoate ester.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.